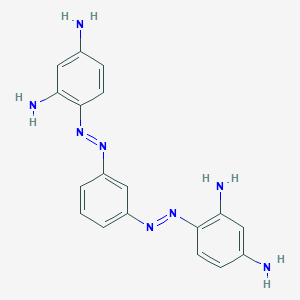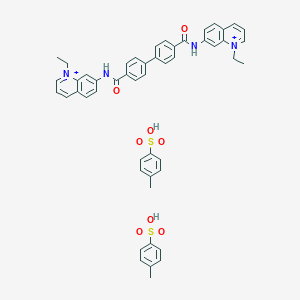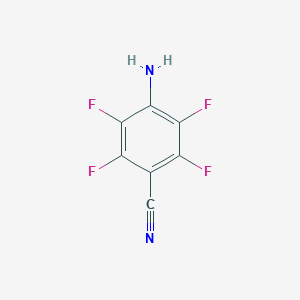
Dimethyltin(2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltin(2) is a chemical compound that is widely used in scientific research applications due to its unique properties. It is a type of organotin compound that is known for its stability and reactivity.
Wirkmechanismus
The mechanism of action of Dimethyltin(2) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to changes in cellular signaling pathways and ultimately, cell death.
Biochemische Und Physiologische Effekte
Dimethyltin(2) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyltin(2) in lab experiments is its stability. It is also relatively easy to synthesize and handle. However, one of the main limitations is its toxicity. It can be hazardous to handle and dispose of, and care must be taken to avoid exposure.
Zukünftige Richtungen
There are many potential future directions for research involving Dimethyltin(2). One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research could focus on developing safer and more efficient methods for synthesizing and handling Dimethyltin(2).
Synthesemethoden
The synthesis of Dimethyltin(2) involves the reaction of tin(II) chloride with sodium methoxide in methanol. The reaction produces Dimethyltin(2) and sodium chloride as byproducts. The reaction is highly exothermic and requires careful handling due to the toxicity of the reactants and products.
Wissenschaftliche Forschungsanwendungen
Dimethyltin(2) is used in a variety of scientific research applications. It is commonly used as a precursor for the synthesis of other organotin compounds. It is also used as a catalyst in various chemical reactions. Additionally, Dimethyltin(2) has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
16408-14-3 |
|---|---|
Produktname |
Dimethyltin(2) |
Molekularformel |
C2H6Sn+2 |
Molekulargewicht |
148.78 g/mol |
IUPAC-Name |
dimethyltin(2+) |
InChI |
InChI=1S/2CH3.Sn/h2*1H3;/q;;+2 |
InChI-Schlüssel |
VSCACQAYZDJOOU-UHFFFAOYSA-N |
SMILES |
C[Sn+2]C |
Kanonische SMILES |
C[Sn+2]C |
Andere CAS-Nummern |
16408-14-3 |
Synonyme |
DIMETHYLTIN (++) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



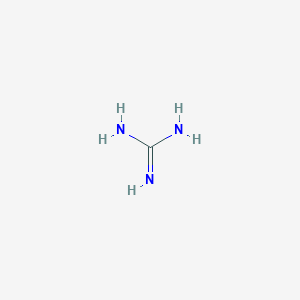
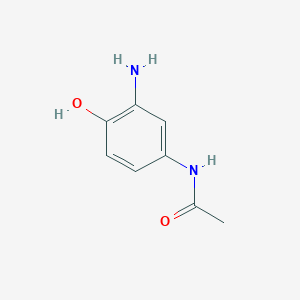
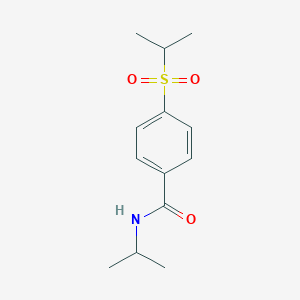
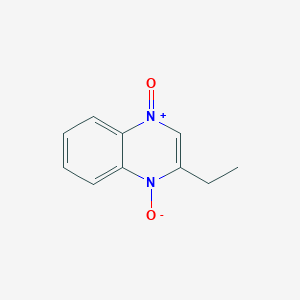
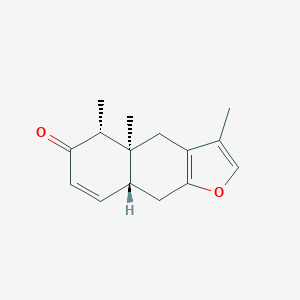
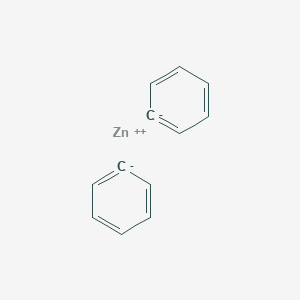
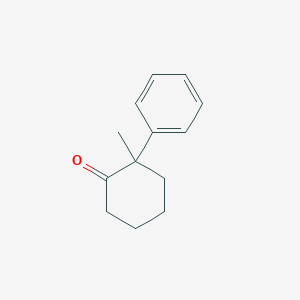
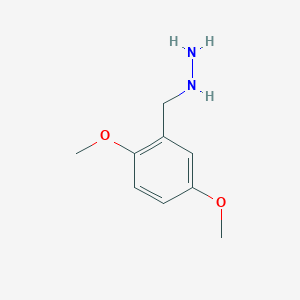


![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
